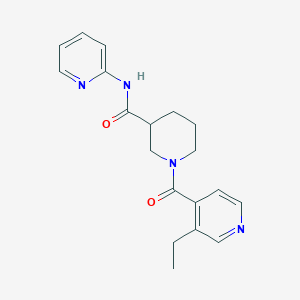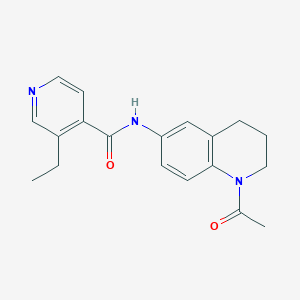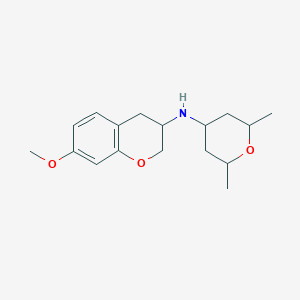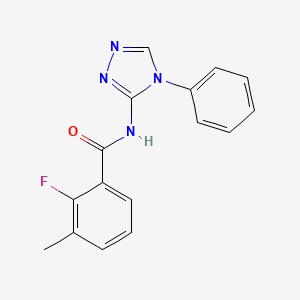![molecular formula C9H14N2O3S B7641512 [2-(Cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol](/img/structure/B7641512.png)
[2-(Cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol is a chemical compound with potential applications in scientific research. It is a derivative of imidazole, a heterocyclic organic compound that contains nitrogen atoms in its ring structure.
Mecanismo De Acción
The mechanism of action of [2-(Cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol is not fully understood. However, it has been proposed that its inhibitory activity against AChE, BChE, and MAO may be due to its ability to interact with the active site of these enzymes (Li et al., 2013). This interaction may result in the formation of a stable enzyme-inhibitor complex, preventing the normal function of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported to exhibit inhibitory activity against AChE, BChE, and MAO, as mentioned previously. Inhibition of these enzymes may result in an increase in the levels of neurotransmitters such as acetylcholine and serotonin, which may have beneficial effects on cognitive function and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One potential advantage of [2-(Cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol for lab experiments is its inhibitory activity against AChE, BChE, and MAO. This activity may make it a useful tool for studying the role of these enzymes in the central nervous system and for investigating potential therapeutic strategies for neurodegenerative disorders. However, one limitation of this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity profile of this compound.
Direcciones Futuras
There are several potential future directions for research on [2-(Cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol. One direction is to investigate its potential therapeutic applications for neurodegenerative disorders such as Alzheimer's disease. Another direction is to study its mechanism of action in more detail, including its interaction with the active site of AChE, BChE, and MAO. Additionally, further studies are needed to determine the safety and toxicity profile of this compound, as well as its potential interactions with other drugs and compounds.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in scientific research, particularly in the field of pharmacology. Its inhibitory activity against AChE, BChE, and MAO may make it a useful tool for studying the role of these enzymes in the central nervous system and for investigating potential therapeutic strategies for neurodegenerative disorders. However, further studies are needed to determine the safety and toxicity profile of this compound, as well as its potential interactions with other drugs and compounds.
Métodos De Síntesis
The synthesis of [2-(Cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol involves the reaction of 2-cyclopropylmethylsulfonyl-3-methylimidazole with formaldehyde in the presence of a base catalyst. The resulting product is then reduced with sodium borohydride to yield this compound. This synthesis method has been reported in the literature (Li et al., 2013).
Aplicaciones Científicas De Investigación
[2-(Cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol has potential applications in scientific research, particularly in the field of pharmacology. It has been reported to exhibit inhibitory activity against several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO) (Li et al., 2013). These enzymes play important roles in the central nervous system and are involved in the regulation of neurotransmitters such as acetylcholine and serotonin. Inhibition of these enzymes has been proposed as a potential therapeutic strategy for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
[2-(cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S/c1-11-8(5-12)4-10-9(11)15(13,14)6-7-2-3-7/h4,7,12H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSRBLOKOCJAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1S(=O)(=O)CC2CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(2-Methoxyethoxy)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7641433.png)
![2-phenyl-4-[(E)-2-pyrimidin-4-ylethenyl]-1,3-oxazole](/img/structure/B7641444.png)

![2-[4-Chloro-2-[(1-methylpyrrolidin-3-yl)sulfamoyl]phenoxy]acetamide](/img/structure/B7641459.png)

![[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7641471.png)
![1-[[4-[(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-ylamino)methyl]phenyl]methyl]piperidin-4-ol](/img/structure/B7641478.png)

![3-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B7641487.png)

![1-[1-(3-Fluoropropyl)piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7641500.png)

![2-[(2-amino-2-oxoethyl)amino]-N-(cyclohexylmethyl)-2-methylpropanamide](/img/structure/B7641525.png)